molecular formula C7H6Br2 B11863866 1,7-Dibromohepta-1,6-diyne

1,7-Dibromohepta-1,6-diyne

Cat. No.: B11863866
M. Wt: 249.93 g/mol
InChI Key: NWMOYSDJFFUCLO-UHFFFAOYSA-N
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Description

1,7-Dibromohepta-1,6-diyne: is an organic compound characterized by the presence of two bromine atoms attached to a heptadiyne backbone. This compound is of significant interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dibromohepta-1,6-diyne can be synthesized through the bromination of hepta-1,6-diyne. The reaction typically involves the use of bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,7-Dibromohepta-1,6-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1,7-dibromohepta-1,6-diyne in chemical reactions involves the activation of the carbon-bromine bonds, allowing for subsequent transformations. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, while in annulation reactions, the cobalt catalyst promotes the formation of cyclic structures through a series of activation and elimination steps .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual bromine atoms and alkyne groups, which provide versatility in chemical transformations and applications in advanced materials and catalysis research.

Properties

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

IUPAC Name

1,7-dibromohepta-1,6-diyne

InChI

InChI=1S/C7H6Br2/c8-6-4-2-1-3-5-7-9/h1-3H2

InChI Key

NWMOYSDJFFUCLO-UHFFFAOYSA-N

Canonical SMILES

C(CC#CBr)CC#CBr

Origin of Product

United States

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